Journal Name:CrystEngComm
Journal ISSN:1466-8033
IF:3.756
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ce
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:855
Publishing Cycle:Monthly
OA or Not:Not
A new {P4Mo6}-based complex as a highly efficient heterogeneous catalyst for the oxidation of alkylbenzenes under mild conditions†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01031G
The selective oxidation of saturated C–H bonds to carbonyl compounds under mild conditions can be of high economic value. Therefore, it is of great significance to develop an efficient catalyst for activating C–H bonds. Here, a new [P4MoV6O31]12−-based manganese complex (Hbiz)10{[Mn1.5(μ2-O)2(H2O)2][Mn(H2O)3]{Mn[Mo6O12(OH)3(H2PO4)(HPO4)3]2}}2·4H2O (biz = benzimidazole) was designed and synthesized under solvothermal conditions. Single crystal X-ray diffraction studies show that complex 1 is a three-dimensional supramolecular structure constructed from [Mn1.5(μ2-O)2(H2O)2][Mn(H2O)3]{Mn[Mo6O12(OH)3(H2PO4)(HPO4)3]2} double chains with trinuclear manganese clusters and protonated Hbiz. As a heterogeneous catalyst, it can efficiently catalyze the selective oxidation of diphenylmethane, the conversion rate can reach 95.1% within 24 hours, and the selectivity >99%, which is higher than those of most catalysts. The mechanism study shows that the oxidation reaction involves the interaction between the molybdenum center and the manganese center in complex 1 as well as the metal–metal charge transfer (MMCT) between the trinuclear manganese clusters.
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Utilizing 3-methyl-1-butene co-units to tailor phase transition behavior in butene-1 copolymers†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01131C
Copolymerization with extra co-units is often utilized to tailor the structure of crystalline polymers. In this work, a unique type of 3-methyl-1-butene (3M1B) co-monomer was chosen to introduce branched co-units into the polybutene-1 main chain. For this series of butene-1/3-methyl-1-butene random copolymers synthesized, the stretching-induced phase transition from the kinetically favored tetragonal form II into the thermodynamically stable trigonal form I was investigated using a combination of tensile tests and in situ wide-angle X-ray diffraction. The results revealed that for the II–I phase transition, not only the kinetics but also the orientation pathway shows strong dependence on the concentration of 3M1B co-units. For copolymer 3M1B1.27 with a low co-unit concentration of 1.27 mol%, form II transformed into form I as crystallites reached the off-axis orientation. With a high co-unit concentration of 3.12 mol%, form II of copolymer 3M1B3.12 could develop into a highly oriented state with c-axes parallel to the stretching direction, which subsequently transformed into highly oriented form I. More importantly, the stretching-induced II–I phase transition was suppressed by increasing 3M1B co-units of copolymers. Therefore, as the 3M1B co-unit concentration was increased in copolymers, the resistance to external deformation was decreased, resulting in decreased mechanical strength.
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Two biocompatible iron-based CPMs for high-capacity adsorption and pH-responsive sustained release of diclofenac sodium†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01033C
The development of a pharmaceutical drug delivery system (DDS) faces two problems: low drug capacity and poor biodegradability. This study focused on synthesizing two iron-based crystalline porous materials (CPMs) with a cationic framework and their loading capacities and sustained release behavior for diclofenac sodium (DS), an anionic drug. The moderate hierarchical structures and the positively charged frameworks confer upon the two compounds an exceptionally high adsorption capacity for DS under electrostatic attraction, with drug loadings reaching 36.92 and 68.55 wt%, respectively. As for the DS sustained release behavior, the whole process lasted up to 96 hours in both of the two CPM drug carriers, considerably prolonging the release time of DS, which helped reduce blood drug concentration and drug toxicity. In addition, the drug delivery system DS@Fe-CPM-1 in the gastric juice (pH = 1.5) exhibited a more effective release, while DS@Fe-CPM-2 showed excellent delivery in normal tissues (pH = 7.4), indicating that they can be used in different physiological surroundings according to intrinsic pH-responsive behavior. The cytotoxicity test demonstrated that both the iron-based crystalline materials were biocompatible, which is critical to developing new drug delivery systems in the future.
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A facile recrystallization strategy for fabrication of nanocrystalline microspheres of sulfatic sodalite with high thermal stability†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01012K
Sodalite as one prototype of zeolite-type crystal structures contains a β-cage with a pore size of ∼2.7 Å and can capture small-sized molecules such as ammonia and water. However, the low thermal stability of sodalite stemming from the presence of hydroxyl groups in the aluminosilicate framework adversely affects its high-temperature applications. Herein, a novel strategy for synthesizing a sulfatic modification of sodalite (S-sodalite) without any hydroxyl group in the framework, except water molecules in the cage, has been successfully developed. S-Sodalite was hydrothermally recrystallized from a gel, which was first digested from basic sodalite (B-sodalite) by sulfuric acid (H2SO4) and neutralized by alkali. Thermogravimetric analysis in combination with powder X-ray diffraction shows that the framework of S-sodalite has exceptionally high thermal stability up to at least 900 °C, which is attributed to the incorporation of the SO42− group rather than OH− into the structure. The robust framework of S-sodalite avoids the 14.5% volume expansion accompanying the conversion of hydrosodalite to anhydrous sodalite, which can cause cracking and affect applications. In addition, nitrogen (N2) adsorption–desorption measurements show that the specific surface areas of the nanocrystalline microspheres of S-sodalite are greatly enhanced to 48.8 m2 g−1 from 0.8 m2 g−1 of micro-sized B-sodalite. The adsorbed amount of ammonia (NH3) reaches 1.78 mmol g−1 at 25 °C under a pressure of 1 bar. Therefore, the new strategy for the synthesis of hydrophilic S-sodalite with exceptionally high thermal stability paves the way for its potential applications of water removal from mixed gases at elevated temperatures.
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Self-organized formation of seven-rod bundle morphology for lanthanum Prussian blue analog microcrystals via a precipitation process†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01140B
This article reports potassium lanthanum hexacyanidoferrate(II) microcrystals with a unique shape consisting of seven hexagonal rods. In an aqueous solution at 55 °C, [Fe(CN)6]3− ions were reduced by ascorbic acid to form [Fe(CN)6]4− ions, which reacted with the surrounding K+ and La3+ ions to generate K0.82La1.11[Fe(CN)6]·4H2O microcrystals. The morphology was spontaneously constructed without growth modifiers via the instantaneous precipitation of the Prussian blue analog with a hexagonal crystal structure under a specific range of reaction conditions.
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Perpendicular magnetic anisotropy and magneto-optical properties of Bi,Mn:YIG epitaxial films†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00760J
Films with perpendicular magnetic anisotropy have obvious storage performance advantages, so being able to easily change the direction of magnetization of a Y3Fe5O12 (YIG) film is an important aim in the field of photo-magnetic storage. A series of Bi,Mn co-doped Y3Fe5O12 films with good crystallinity and great magneto-optical properties, were prepared via the liquid phase epitaxial method. These films are pseudomorphic structures in the substrate and have high perpendicular magnetic anisotropy. By comparing the change in the calculated magnetic anisotropy and the actual magnetic anisotropy, with Mn3+ content, we see that: the stress-induced magnetic anisotropy increases with the increase of lattice mismatch; on the other hand, with increasing Mn3+ content, the magnetostriction effect decreases first and then increases, which reflects the regulation effect of Mn3+ and lattice mismatch on the perpendicular magnetic anisotropy. Finally, the magnetic anisotropy field (>3000 Oe) is higher than that of Mn:YIG (<1000 Oe) as previously reported.
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Unidirectional growth of epitaxial tantalum disulfide triangle crystals grown on sapphire by chemical vapour deposition with a separate-flow system†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00906H
Tantalum disulfide has been attracting considerable attention due to its rich phase diagram that includes polytypes and charge density waves, thus having potential for electrical device applications. However, epitaxial TaS2 thin films grown by chemical vapour deposition are still limited due to few available precursors. Herein, an originally designed atmospheric chemical vapour deposition with a separate-flow system was proposed to accomplish the controlled synthesis of TaS2 thin films. The sophisticated deposition sequence enables us to make unidirectional TaS2 triangle domains on c-plane sapphire using a chloride precursor. The quality of the grown TaS2 thin films was confirmed by X-ray diffraction, Raman spectroscopy, transmission electron microscopy and observing a step-and-terrace structure without spiral defects. The growth mechanism was discussed and concluded as the Volmer–Weber mode from the surface morphologies and elemental analysis. Our strategy is expandable to the other transition metal dichalcogenides because all the chloride precursors show a considerable vapour pressure below 200 °C.
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Covalent organic framework crystallization using a continuous flow packed-bed reactor†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01030A
Flow systems enable in-line synthesis and processing of organic materials in a continuous reaction pathway, which is advantageous for high-throughput and scale-up. In this work, a highly crystalline TAPB-OHPDA covalent organic framework (COF) was directly crystallized under continuous flow conditions in as little as 30 minutes. Brunauer–Emmett–Teller (BET) surface analysis reveals high surface areas greater than 1700 m2 g−1 can be afforded in 2 hours, resulting in a 36× faster processing time compared to a majority of other reported solvothermal methods. Additionally, the crystalline COF material was also washed with solvent in flow to reduce the required post-processing burden typically performed iteratively during purification and activation. The results presented herein provide foundational knowledge for COF syntheses under packed-bed flow conditions and reveal an opportunity to accelerate the formation and processing of highly crystalline COF materials.
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Improving luminescence thermometry based on non-thermally coupled levels of double luminescent ionic centers Tm3+ and Ho3+ in NaYF4:Yb/Tm@NaYF4:Yb/Ho microcrystals†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00659J
Luminescence thermometry has recently been gaining popularity in science and technology fields. However, most reported works have used the fluorescence intensity ratio (FIR) to obtain the temperature based on thermally coupled energy levels (TCLs), which have hindered the sensitivity of the technique and limited its applications. Here, NaYF4:Yb/Tm@NaYF4:Yb/Ho microcrystals were prepared using a hydrothermal method. Based on the non-thermally coupled energy levels (NTCLs) of the double luminescent ionic centers Tm3+ and Ho3+, the materials exhibited temperature-dependent luminescence in the range of 304 K to 574 K. The maximum sensitivities were found to be Sa = 0.135 K−1 at 574 K and Sr = 1.101% K−1 at 484 K based on red (Tm3+) and green (Ho3+) emission bands. This study has provided a promising new strategy to break the TCL restriction and has shown the material to have potential applications in luminescence thermometry.
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Durability of S- and N-doped graphene nanoplatelets for electrode performance in solid-state batteries
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01111A
The main emphasis of the present Highlight paper is to summarise reported works aiming to understand the effect of sulfur and nitrogen doping on graphene nanoplatelets for high capacity electrodes in solid-state rechargeable energy storage devices. Lithium-ion batteries are considered to be one of the most promising energy storage devices which have the potential of integrating the high energy granted by lithium-ion batteries and long cycling life of supercapacitors in the same system. However, the present Li-ion batteries provide only high power density due to the low electrical conductivity of the anode materials. Moreover, there is a need to increase the capacity and kinetic imbalances between the anode and cathode by designing high-power and stable structures for the anode and cathode materials. Graphene nanoplatelets (GnPs) have been intensively explored as anode materials in lithium ion batteries due to their unique structure and outstanding electrochemical properties. The synthesis procedure, structure and electrochemical performance of such materials are discussed extensively in this manuscript.
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Fabrication of two 5-R-isophthalic acid-modulated Cu-based coordination polymers as urease inhibitors†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01109G
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Accordingly, the addition of urease inhibitors can delay the hydrolysis of urea, and thus improve the fertilizer efficiency. Herein, a new N-donor ligand, 5-hydroxy-N1,N3-di(pyridin-3-yl)isophthalamide, was synthesized and combined with different types of acids to prepare two Cu-based coordination polymers (Cu-CPs), namely, [Cu(3-dpip)(1,3,5-HBTC)] (Cu-CP-COOH) and [Cu2(3-dpip)(5-NIP)2(H2O)2] (Cu-CP-NO2), where 1,3,5-H3BTC = 1,3,5-benzenetricarboxylic acid and 5-H2NIP = 5-nitroisophthalic acid, which served as urease inhibitors (UIs) and showed excellent inhibition with IC50 values of 1.60 ± 0.01 μM for Cu-CP-COOH and 1.24 ± 0.01 μM for Cu-CP-NO2. The role of Cu-CP-COOH and Cu-CP-NO2 in the kinetics of urease inhibition was also investigated and the Lineweaver–Burk (L–B) curves indicated that both inhibitors were anti-competitive inhibitors. A virtual screen for urease showed binding energies of −10.28 kcal mol−1 for Cu-CP-COOH and −11.34 kcal mol−1 for Cu-CP-NO2. More importantly, 5-R-isophthalic acid (R = –COOH and –NO2) played an important role in urease inhibition activity. The structure–function relationship was further discussed, which indicates that Cu-CPs can be used as a type of UI.
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Crystal engineering in Africa
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE90156D
A graphical abstract is available for this content
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(C2H5NH3)2BiCl5−xBrx perovskites containing 1D chains: effect of Br substitution on their structural and optical properties†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01019H
Herein, we report the synthesis of the solid solutions of 1D lead-free halide perovskites, (C2H5NH3)2BiCl5−xBrx (x = 0–5), using a solution method. All the synthesized compounds adopt the orthorhombic Cmca space group at room temperature (RT) (293 K) and undergo a phase transition to a low symmetry orthorhombic space group, Aba2, at a low temperature (LT) of 90 K. All the structures contain BiX6 (X = Cl or Br) corner-sharing polyhedra, forming zigzag 1D chains. The symmetry breaking phase transition from Cmca (293 K) to Aba2 (90 K) is due to the ordering of the ethylamine (removal of mirror plane) unit caused by strong H-bond formation in the low-temperature phase (LT phase). The TGA analysis indicates that (EA)2BiCl5 (EA = C2H5NH3+) is less stable than its bromine analogue. Optical studies show that all the compounds are of indirect band gap type with a band gap of 3 eV for the pristine chlorine compound and 2.5 eV for the pristine bromine compound. The band gap value gradually decreases with the incorporation of bromine at the chlorine site, following Vegard's law. According to the dielectric measurement, the pristine chlorine compound (x = 0) has a dielectric constant (εr) of 530, whereas that of the pristine bromine compound (x = 5) is 106 at room temperature and 10 kHz frequency.
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Contents list
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90002B
The first page of this article is displayed as the abstract.
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Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01047C
Recently, the co-crystallization of pharmaceutical drugs is gaining consideration because it is an environmentally friendly and potentially effective technique to improve the solubility and bioavailability of poorly soluble drugs without altering the chemical identity or reducing the biological activity or therapeutic effect of the active pharmaceutical ingredient (API). The co-crystallization process in the pharmaceutical industry is still not fully utilized owing to the limited methods for large-scale production. However, it is a very convenient, appropriate, and green technique in the field of drug development research as only a few synthetic steps are involved with the minimal or no use of solvents. Herein, the selection criteria or the factors that affect the selection of coformers in this process are discussed. In addition, the different stages of co-crystal manufacturing, from the screening phase to industrial production, are identified and the use of continuous and scalable methods in co-crystal production as well as the implementation of quality-by-design and process analytical technology concepts are addressed. The potential pharmaceutical applications, like the enhancement in drug solubility, and the drug dissolution rate, which consequently leads to improved bioavailability and therapeutic efficacy, are also highlighted. This study briefly reviews different strategies for enhancing the solubility of poorly soluble drugs with a special emphasis on co-crystal formation, including solvent-based and solvent-free methods of production.
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Front cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90001D
A graphical abstract is available for this content
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Hybrid density functional theory calculations for surface damaged phosphate products of laser irradiated KDP crystals
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00922J
Laser induced damage sites on the surface of a KDP crystal component tend to grow with subsequent laser irradiation, which substantially decrease the lifetime of these optics. The structural investigation suggests that this may be related to the surface damage products of the crystals. In this work, the differences in the crystal structures, electronic properties and optical absorption between the KDP crystal and its surface laser-induced decomposition products K2H2P2O7 and KPO3 are investigated by using first-principles calculations. The theoretical results show that the nonlinear optical active units of KDP crystals are disrupted after irradiation dehydration to K2H2P2O7 and KPO3, which leads to the optical properties at the surface damage being deteriorated. In terms of the electronic structure, the dehydration products K2H2P2O7 and KPO3 have a shorter band gap compared with the KDP crystal. In addition, K2H2P2O7 and KPO3 have a wider optical absorption band than that of the KDP crystal and introduce more ultraviolet absorption in the optical elements. Compared to polycrystalline KDP at the bulk damage sites, the dehydration products at the surface damage increase the ultraviolet absorption of the crystals and cause the surface damage to continually grow under subsequent irradiation, whereas the bulk damage does not continue to increase in subsequent laser irradiation.
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Back cover
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D4CE90006E
A graphical abstract is available for this content
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Crystal growth, luminescence, and scintillation properties of Zn2Te3O8 crystal for 0νββ decay search
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01032E
A single crystal of Zn2Te3O8 (ZTO) was grown using the conventional Czochralski technique. TGA analysis showed that the melting point of ZTO is 681 °C, while it exhibits a structural phase transition at 621 °C. The powder X-ray diffraction analysis of ZTO confirmed that it possesses a single crystalline monoclinic structure with the C2/c space group. An indirect band gap of 3.75 eV was estimated for the ZTO crystal based on its absorption spectrum. The X-ray-induced luminescence of the grown crystal comprised a broad band peaking at 565 nm, which can be tentatively assigned to the self-trapped exciton emission from the (Te3O8)4− molecular complexes. The photoluminescence measured under 280 nm excitation showed a broad band luminescence peaking at about 600 nm, and its intensity was significantly enhanced upon cooling the crystal from 300 K to 10 K. The photoluminescence decay time under 280 nm excitation was shown to have two exponential components in the range from 10 K to 175 K, which became a single exponential upon further heating the crystal. Low scintillation light was observed at room temperature both under α- and β-particle excitations from 241Am and 90Sr sources, respectively. The scintillation light yield measured under β-particle excitation from the 90Sr source was enhanced by about five orders of magnitude at 10 K in comparison to that at 300 K. The scintillation light yield measured at 10 K under the same experimental conditions for ZTO in comparison with the well-known cryogenic scintillator Li2MoO4 (LMO) was shown to have four times higher scintillation light. A single-crystal ingot of ZTO was obtained for the first time; however, it had several cracks due to its phase transition. Notably, scintillation at low temperatures for a Te-based crystal was observed for the first time. These preliminary findings are very promising and show that ZTO will be a good candidate for cryogenic phonon scintillation detectors for the 0νββ decay search of 130Te.
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Upconversion luminescence and temperature measurement performance of Ho3+/Yb3+ and Tm3+/Yb3+ codoped Na5Rb7Sc2(WO4)9 phosphors†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01020A
New series of Ho3+/Yb3+ and Tm3+/Yb3+ codoped Na5Rb7Sc2(WO4)9 phosphors have been prepared by a conventional solid state reaction method. A powder XRD study has revealed that all the synthesized tungstates are isostructural and crystallize in the trigonal crystal system (sp. gr. R32, Z = 3). Upconversion luminescence in the 460–850 nm spectral range, associated with transitions in Ho3+ or Tm3+ ions, has been detected under 980 nm laser diode excitation. The optimal Ho3+/Yb3+ and Tm3+/Yb3+ ratios have been determined. Possible mechanisms of energy transfer between lanthanide ions have been discussed. The luminescence characteristics of the representative samples, Na5Rb7Sc1.925Yb0.045Ho0.03(WO4)9 and Na5Rb7Sc1.9Yb0.09Tm0.01(WO4)9, have been studied at 298–498 K to evaluate their temperature measurement performance. The calculated values of the absolute and relative sensitivities indicate that the studied tungstates are promising phosphors for non-contact thermometry.
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17441
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.80 100 Science Citation Index Science Citation Index Expanded Not
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